![molecular formula C18H21N3O5S B2595744 4-[2-[(3-甲氧基苯基)甲氨基]-2-氧代乙基]硫代-6-甲基-2-氧代-1H-嘧啶-5-羧酸乙酯 CAS No. 899957-60-9](/img/structure/B2595744.png)

4-[2-[(3-甲氧基苯基)甲氨基]-2-氧代乙基]硫代-6-甲基-2-氧代-1H-嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

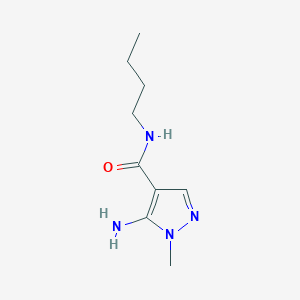

The compound is a derivative of pyrimidine, which is a class of compounds known for their antiviral, anticancer, antioxidant, and antimicrobial activity . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of similar pyrimidine-based compounds involves a series of steps, including the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of this compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds. The chemical reactions involved in its synthesis and the subsequent reactions it undergoes in biological systems are complex and involve multiple steps .科学研究应用

合成和结构见解

4-硫代嘧啶衍生物的合成:从 4-甲基-2-苯基-6-硫代嘧啶-5-羧酸乙酯合成了新的 4-硫代嘧啶衍生物,导致嘧啶环 5 位发生变化的化合物。这些衍生物经过全面的表征,包括 1H NMR、13C NMR、IR、质谱和单晶 X 射线衍射,揭示了它们的分子结构和构象行为的见解 (Stolarczyk 等人,2018)。

离子液体促进的合成:报道了一种对环境友好的 4-(6-取代-4-氧代-4H-色满-3-基)-6-甲基-2-硫代/氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯衍生物合成。该方法利用离子液体轻松合成化合物,然后根据 ADMET 参数评估它们的抗菌活性和作为口服药物候选物的潜力。这项研究强调了绿色化学在合成生物活性衍生物中的重要性 (Tiwari 等人,2018)。

生物活性

细胞毒性活性:对新型硫代嘧啶衍生物的细胞毒性作用针对各种癌细胞系进行了评估,提供了控制其生物功效的构效关系的见解。某些衍生物表现出特定的细胞毒活性,突出了这些化合物在抗癌研究中的潜力 (Stolarczyk 等人,2018)。

抗菌和酶抑制研究:对 4-(6-取代-4-氧代-4H-色满-3-基)-6-甲基-2-硫代/氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯衍生物的研究还包括抗菌分析、酶测定、对接研究和毒性研究。该研究确定了对人细胞系具有有效抗菌和抗真菌活性的化合物以及无毒特性,表明它们在开发新型抗菌剂中的效用 (Tiwari 等人,2018)。

作用机制

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of ethyl 4-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves several chemical reactions. The compound may undergo reactions at the benzylic position, which can be resonance stabilized . It may also participate in reductive amination, a process that forms imines and then reduces them to amines .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .

Pharmacokinetics

Compounds with similar structures have shown favorable adme properties .

Result of Action

Similar compounds have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor activities .

未来方向

属性

IUPAC Name |

ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-4-26-17(23)15-11(2)20-18(24)21-16(15)27-10-14(22)19-9-12-6-5-7-13(8-12)25-3/h5-8H,4,9-10H2,1-3H3,(H,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGLMAMTIGUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)

![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)

![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)

![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)